molecular formula C8H6F2O2 B8795821 2,3-Difluorophenyl acetate

2,3-Difluorophenyl acetate

Cat. No. B8795821
M. Wt: 172.13 g/mol
InChI Key: YEEDHQQUIZYWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08859584B2

Procedure details

To a solution of 2,3-difluorophenol (30.0 g, 231 mmol) and pyridine (18.6 mL, 231 mmol) in dichloromethane (230 mL) at 0° C. was carefully added acetyl chloride (16.4 mL, 231 mmol). The reaction was allowed to warm to ambient temperature and stirred for 16 hours. The reaction mixture was then diluted with dichloromethane (100 mL), washed with 1N aqueous hydrochloric acid (2×50 mL) and brine (75 mL), and concentrated to produce 41.0 g (100%) of the title compound. MS (DCI/NH3) m/z 190 (M+NH4)+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step Two
Quantity
16.4 mL
Type
reactant
Reaction Step Three
Quantity
230 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].N1C=CC=CC=1.[C:16](Cl)(=[O:18])[CH3:17]>ClCCl>[C:16]([O:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([F:8])[C:2]=1[F:1])(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)O
Step Two
Name
Quantity
18.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
16.4 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
230 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
WASH
Type
WASH
Details
washed with 1N aqueous hydrochloric acid (2×50 mL) and brine (75 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=CC=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.